molecular formula C8H16N2O B3112820 3-(Cyclopentylamino)propanamide CAS No. 192811-45-3

3-(Cyclopentylamino)propanamide

Cat. No.: B3112820
CAS No.: 192811-45-3
M. Wt: 156.23 g/mol
InChI Key: PPINGHWYXMRULB-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(Cyclopentylamino)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(Cyclopentylamino)propanamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-(Cyclopentylamino)propanamide, with the chemical formula C_8H_16N_2O, is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, while also providing comparative data on similar compounds.

This compound is synthesized through the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and amidation. The compound features an amide functional group, which is crucial for its biological activity. It can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to primary amines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets by binding to their active sites, influencing various biochemical pathways. This interaction can lead to effects such as:

  • Inhibition of Enzymatic Activity : The amide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : It may act as a ligand for certain receptors, altering signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating cytokine release.
  • Analgesic Effects : It has been investigated for its potential to alleviate pain, particularly in neuropathic models.
  • Neuroprotective Effects : Some studies have indicated that it could protect neuronal cells from damage under oxidative stress conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(Cyclopentylamino)-N-(3-methylbutyl)propanamideAdditional alkyl groupEnhanced anti-inflammatory effects
PropionamideShorter carbon chainLess potent in receptor modulation
N,N-DimethylpropanamideTwo methyl groups on nitrogenDifferent binding affinity

Case Studies

Several studies have evaluated the biological activity of this compound in various contexts:

  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory properties in a murine model.
    • Findings : Administration of the compound resulted in a significant reduction in pro-inflammatory cytokines compared to control groups.
    • : Suggests potential use in treating inflammatory disorders.
  • Neuroprotective Study :
    • Objective : To evaluate neuroprotective effects against oxidative stress.
    • Findings : The compound demonstrated a protective effect on neuronal cells exposed to oxidative agents, reducing cell death by approximately 30%.
    • : Indicates promise for neurodegenerative disease therapies.

Properties

IUPAC Name

3-(cyclopentylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)5-6-10-7-3-1-2-4-7/h7,10H,1-6H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPINGHWYXMRULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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